N-(p-Amylcinnamoyl)anthranilic acid
N-(p-Amylcinnamoyl)anthranilic acid
N-(p-amylcinnamoyl)anthranilic acid is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 4-pentylcinnamoyl group. It is a transient receptor potential (TRP) channel blocker and phospholipase A2 (PLA2) inhibitor. It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor and a TRP channel blocker. It is an amidobenzoic acid, a member of cinnamamides and a secondary carboxamide.
Brand Name:
Vulcanchem
CAS No.:
110683-10-8
VCID:
VC21211778
InChI:
InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+
SMILES:
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Molecular Formula:
C21H23NO3
Molecular Weight:
337.4 g/mol
N-(p-Amylcinnamoyl)anthranilic acid
CAS No.: 110683-10-8
Cat. No.: VC21211778
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(p-amylcinnamoyl)anthranilic acid is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 4-pentylcinnamoyl group. It is a transient receptor potential (TRP) channel blocker and phospholipase A2 (PLA2) inhibitor. It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor and a TRP channel blocker. It is an amidobenzoic acid, a member of cinnamamides and a secondary carboxamide. |
|---|---|
| CAS No. | 110683-10-8 |
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ |
| Standard InChI Key | GAMRBCZMOOMBSQ-CCEZHUSRSA-N |
| Isomeric SMILES | CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O |
| SMILES | CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator